C.I. Pigment Red 176
Overview
Description
Synthesis Analysis
The synthesis of red pigments often involves nucleophilic addition reactions or oxidative coupling processes. For example, red pigments like C.I. Pigment Red 179 are synthesized from perylenetetracarboxylic dianhydride (PTCA) using a simple two-step method, introducing additives during the reaction to directly produce a yellowish red pigment without additional processing. Optimal conditions for such synthesis involve careful control of pH, temperature, and reaction time to influence yield, transparency, and hue (Wu Zhi-dong, 2003).
Molecular Structure Analysis
The molecular structure of red pigments can significantly impact their performance and application. For example, C.I. Pigment Red 266 demonstrates how the keto-hydrazone tautomeric form and significant intramolecular hydrogen bonding contribute to its good technical performance. The primary amide group plays a prominent role in the extensive network of intermolecular hydrogen bonds, influencing the pigment's properties (Chia-Hsien Chang, Robert M Christie, Georgina M Rosair, 2003).
Chemical Reactions and Properties
Chemical reactions and properties of red pigments are crucial for their application in various industries. The synthesis and modification processes can alter these properties, impacting hue, transparency, and stability. For example, modifying C.I. Pigment Red 48:2 with surfactants showed that the structure of the surfactant significantly affects the pigment's properties, enhancing hue, transparency, flowability, and dispersibility (Wang Shirong, 2005).
Physical Properties Analysis
The physical properties of red pigments, such as particle size, morphology, and color characteristics, are influenced by synthesis conditions. Studies on C.I. Pigment Red 57:1 have shown that parameters like the amount of hydrochloric acid, calcium chloride, and pH control during the coupling reaction affect the pigment's electrical conductivity, particle size, and color shade (Heesik Seo, Hyun Kyung Lee, E. Yoo, 2015).
Chemical Properties Analysis
Scientific Research Applications
Optical Properties of Pigments : Heuer et al. (2011) studied the optical characterization of various red pigments, including C.I. Pigment Red 176. This research aimed to provide important parameters for applications by measuring absorption, reflection, and scattering in pigments suspended in an apolar solvent. Such studies are crucial for the use of these pigments in various industries like paints and textiles (Heuer, Niskanen, Klein, & Peiponen, 2011).
Toxicology and Carcinogenesis : A comprehensive study conducted in 1992 explored the toxicological and carcinogenic effects of C.I. Pigment Red 23, a related compound. This involved feeding rats and mice diets containing the pigment and observing effects over various periods. While this study does not directly pertain to C.I. Pigment Red 176, it reflects the importance of understanding the health impacts of such pigments, especially those used in consumer goods (National Toxicology Program, 1992).
Genotoxic Hazards of Azo Pigments : Møller & Wallin (2000) surveyed genotoxic and cancer data on azo pigments related to 1-phenylazo-2-hydroxynaphthalene, which is structurally related to C.I. Pigment Red 176. This research is significant for understanding the potential health risks associated with these pigments (Møller & Wallin, 2000).
Preparation and Properties of Modified Pigments : Research on modifying C.I. Pigment Red 170, a pigment closely related to C.I. Pigment Red 176, with silica fume, was conducted by Zhang et al. (2016). The study aimed to enhance the pigment’s properties, such as color strength, thermal stability, and UV resistance, which are critical for industrial applications (Zhang, Zhenzhen, Fei, Gu, & Yu, 2016).
Applications in Color Filter Fabrication : Kim et al. (2020) explored the development of red dyes based on diketo-pyrrolo-pyrrole chromophore for use in color filters. They compared the thermal stability and solubility of these dyes with C.I. Pigment Red 254, another similar compound. This research is significant for the electronics and display industry (Kim, Lee, An, Lee, & Choi, 2020).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJDHWBDGLMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065277 | |
Record name | C.I. Pigment Red 176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |
CAS RN |
12225-06-8 | |
Record name | Pigment Red 176 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12225-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Red 176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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